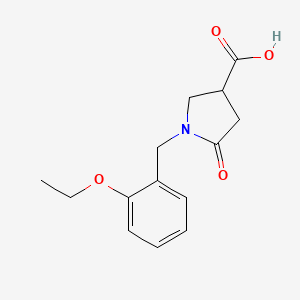

1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid

Overview

Description

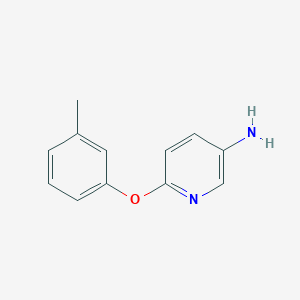

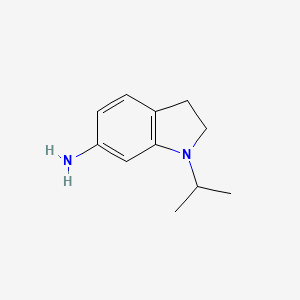

This compound is a derivative of pyrrolidine carboxylic acid, with an ethoxy-benzyl group attached. Pyrrolidine is a cyclic amine, and carboxylic acids are organic acids. The ethoxy-benzyl group suggests the presence of an ether and a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving pyrrolidine, carboxylic acids, and ethoxy-benzyl compounds .Molecular Structure Analysis

The molecular structure would consist of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and an ethoxy-benzyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The ether group in the ethoxy-benzyl portion could potentially undergo reactions such as cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to the presence of the benzene ring and ether group .Scientific Research Applications

Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, showcasing its potential in generating compounds capable of undergoing nucleophilic substitutions, indicating a broader application in medicinal chemistry and drug design (Goryaeva et al., 2015).

- It serves as a precursor in the synthesis of pyrrolidine-2,4-dione (tetramic acid) derivatives through heating with water or nitromethane, underlining its versatility in creating a variety of structurally complex molecules (Mulholland et al., 1972).

- The compound's derivatives have been explored for their antiinflammatory and analgesic activities, demonstrating its significance in the development of new therapeutic agents (Muchowski et al., 1985).

Material Science and Environmental Applications

- In material science, a novel metal-organic framework (MOF) synthesized using this compound showed effective adsorption of anionic dyes from aqueous solutions, highlighting its utility in environmental cleanup and water purification processes (Zhao et al., 2020).

- The compound has been involved in creating supramolecular liquid-crystalline networks through self-assembly, demonstrating its potential in developing new materials with unique optical and structural properties (Kihara et al., 1996).

Advanced Synthesis Techniques

- It has facilitated the stereoselective synthesis of highly functionalized compounds, indicating its importance in advanced organic synthesis strategies aimed at producing compounds with specific stereochemical configurations (Indumathi et al., 2007).

Mechanism of Action

Mode of Action

It’s known that similar compounds can undergo oxidative deprotection . This process involves a nitroxyl radical catalyst with electron-withdrawing ester groups adjacent to the nitroxyl group . The corresponding carbonyl compounds are obtained in the presence of an excess of PIFA .

Biochemical Pathways

Similar compounds are known to affect the hydrolysis of benzyl ether bonds . This process occurs as a reaction of bimolecular nucleophilic substitution . The mechanism of hydrolysis can be bimolecular or unimolecular, depending on the structure of the ether and the content of the organic solvent .

Pharmacokinetics

Similar compounds are known to undergo hydrolysis in mixtures of water and aprotic solvents . This process can affect the bioavailability of the compound.

Result of Action

Similar compounds are known to undergo transformations that result in the formation of carbonyl compounds .

Action Environment

The action, efficacy, and stability of 1-(3-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the rate and mechanism of the acid hydrolysis of similar compounds can be affected by the type of organic solvent used . Additionally, the temperature can also influence the rate of hydrolysis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-2-19-12-5-3-4-10(6-12)8-15-9-11(14(17)18)7-13(15)16/h3-6,11H,2,7-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRPDZNDHCAHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CN2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3168325.png)

![2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B3168342.png)

![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B3168343.png)

![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)